4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine
CAS No.:
Cat. No.: VC15783551
Molecular Formula: C11H6ClF3N2
Molecular Weight: 258.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H6ClF3N2 |
|---|---|
| Molecular Weight | 258.62 g/mol |
| IUPAC Name | 4-chloro-2-[2-(trifluoromethyl)phenyl]pyrimidine |
| Standard InChI | InChI=1S/C11H6ClF3N2/c12-9-5-6-16-10(17-9)7-3-1-2-4-8(7)11(13,14)15/h1-6H |
| Standard InChI Key | OISNPCYROQGQAZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC=CC(=N2)Cl)C(F)(F)F |
Introduction
Chemical Structure and Molecular Characteristics
Structural Features
The compound's pyrimidine ring is substituted at the 2-position with a 2-(trifluoromethyl)phenyl group and at the 4-position with a chlorine atom. The trifluoromethyl group induces significant electronic effects, including enhanced electrophilicity at the 4-position, which facilitates nucleophilic substitution reactions. X-ray crystallography studies of analogous compounds reveal planar aromatic systems with bond lengths and angles consistent with delocalized π-electron systems .
Table 1: Key Structural Parameters
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 258.62 g/mol |
| Hybridization | -hybridized pyrimidine ring |
| Bond Angles (C-N-C) | ~120° |
| Aromatic System | Fully conjugated 6π-electron system |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
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NMR: Aromatic protons resonate between δ 7.5–8.2 ppm, with coupling patterns indicative of para-substituted phenyl groups .
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NMR: The trifluoromethyl group exhibits a singlet near δ -60 ppm due to rapid rotation around the C-CF bond .
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NMR: The pyrimidine carbons appear between δ 150–160 ppm, while the CF carbon resonates near δ 125 ppm (q, ) .
Synthesis and Industrial Preparation
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step approach:
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Core Formation: Condensation of β-keto trifluoromethyl aryl precursors with amidines or urea derivatives under acidic conditions . For example, ethyl 4,4,4-trifluoroacetoacetate reacts with 3-aminoindazole derivatives in methanol with polyphosphoric acid to form fused pyrimidine intermediates .
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Chlorination: Treatment with phosphorus oxychloride (POCl) under reflux introduces the chlorine substituent at the 4-position, achieving yields >80% .
Industrial Optimization
Continuous flow reactors enhance scalability by improving heat transfer and reducing reaction times. Key parameters include:
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Temperature: 80–100°C for cyclocondensation; 110°C for chlorination.
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Catalysts: Lewis acids (e.g., ZnCl) accelerate ring closure but require neutralization post-reaction.
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Purification: Recrystallization from ethanol/water mixtures yields >95% purity.
Physicochemical Properties
Physical Properties
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Melting Point: 142–145°C.
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Solubility: Miscible in dichloromethane, THF, and DMF; insoluble in water.
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Stability: Stable under inert atmospheres but hydrolyzes slowly in aqueous acidic media.
Chemical Reactivity
The chlorine atom at the 4-position is highly susceptible to nucleophilic displacement, enabling diverse functionalization:
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Nucleophilic Substitution: Amines, thiols, and alkoxides replace the chlorine under mild conditions (e.g., KCO in DMF at 60°C) .
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Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 4-position, facilitated by Pd(PPh) catalysts .
Table 2: Representative Reactions and Yields
| Reaction Type | Reagents/Conditions | Product Yield |
|---|---|---|
| Amination | NH, DMF, 80°C, 12h | 78% |
| Suzuki Coupling | PhB(OH), Pd(PPh) | 85% |
| Hydrolysis | NaOH (aq), EtOH, reflux | 92% |
Biological and Pharmacological Applications
Medicinal Chemistry
The compound serves as a precursor to kinase inhibitors and antiviral agents. Its trifluoromethyl group enhances metabolic stability and membrane permeability, critical for drug bioavailability . For example, derivatives inhibit PI3Kα with IC values <100 nM, demonstrating potential in oncology .
Agricultural Chemistry
Chlorinated pyrimidines are leveraged as herbicides and fungicides. Field trials show 4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine derivatives suppress Fusarium spp. growth at 50 ppm concentrations.
Recent Advances and Future Directions
Catalytic Innovations
Photoredox catalysis enables C-H functionalization at the 5-position of the pyrimidine ring, bypassing traditional protecting group strategies . This method achieves 70% yields using Ir(ppy) under blue LED irradiation .
Computational Modeling
Density functional theory (DFT) studies predict regioselectivity in electrophilic substitutions, guiding the design of novel derivatives . For instance, meta-substitution on the phenyl ring is favored due to electron-deficient aromatic systems .
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